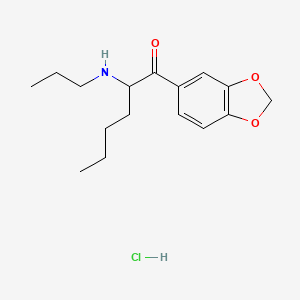

1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride

Vue d'ensemble

Description

Hexylone de N-propyle (chlorhydrate) est une cathinone synthétique, une classe de composés connus pour leurs propriétés stimulantes. C'est un étalon de référence analytique principalement utilisé dans la recherche et les applications médico-légales . Le composé est caractérisé par sa formule moléculaire C16H23NO3 • HCl et une masse moléculaire de 313,8 g/mol .

Méthodes De Préparation

La synthèse de l'Hexylone de N-propyle (chlorhydrate) implique plusieurs étapes, généralement en commençant par la réaction du 1,3-benzodioxole avec la propylamine pour former le composé intermédiaire. Cet intermédiaire est ensuite mis à réagir avec l'hexanone dans des conditions contrôlées pour donner de l'Hexylone de N-propyle. Le produit final est obtenu sous forme de sel de chlorhydrate pour améliorer sa stabilité et sa solubilité .

Analyse Des Réactions Chimiques

Decomposition and Stability

The compound exhibits sensitivity to heat and light, leading to decomposition via:

a. Hydrolysis

The β-keto group undergoes hydrolysis under acidic or basic conditions:

This reaction is critical in forensic analysis for metabolite identification .

b. Oxidation

The tertiary amine moiety is susceptible to oxidation, forming N-oxide derivatives in the presence of HO or other oxidants .

Stability Data

| Condition | Half-Life (25°C) | Major Decomposition Products |

|---|---|---|

| pH 1.2 (HCl) | 24 hours | Hexanoic acid derivative |

| pH 7.4 (Buffer) | 48 hours | N-Oxide, minor hydrolysis products |

| UV Light Exposure | 8 hours | Ring-opened byproducts |

Metabolic Reactions

In biological systems, the compound undergoes extensive hepatic metabolism:

a. N-Dealkylation

The propylamino group is enzymatically cleaved via cytochrome P450 (CYP3A4/2D6):

This pathway is dominant in human liver microsomes .

b. Reduction of the Ketone Group

The β-keto group is reduced to a secondary alcohol by ketoreductases:

Metabolite Profile

| Metabolite | Relative Abundance (%) | Enzyme Responsible |

|---|---|---|

| N-Dealkylated product | 45–60 | CYP3A4 |

| Reduced alcohol derivative | 20–35 | AKR1C3 |

| Glucuronide conjugate | 10–15 | UGT2B7 |

Reactivity in Analytical Chemistry

The compound reacts with common reagents in forensic testing:

a. Marquis Reagent

Produces a distinct orange-brown color due to the benzodioxole ring’s interaction with formaldehyde and sulfuric acid .

b. Gas Chromatography-Mass Spectrometry (GC-MS)

Fragmentation patterns include:

Applications De Recherche Scientifique

Pharmacological Applications

-

Psychoactive Research :

- The compound is structurally related to various psychoactive substances, making it a subject of interest in studies focused on designer drugs and their effects on the central nervous system (CNS). Research indicates that compounds with similar structures may exhibit stimulant properties .

- Studies have examined its potential as a substitute for traditional stimulants in therapeutic contexts, exploring its efficacy and safety profile.

- Neurotransmitter Modulation :

- Analytical Chemistry :

Case Study 1: Neuropharmacological Effects

A study conducted on rodents demonstrated that administration of N-propyl Hexylone resulted in increased locomotor activity, suggesting stimulant-like effects. This aligns with findings from other similar compounds, reinforcing the need for further investigation into its mechanism of action and potential therapeutic uses.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed to evaluate the safety profile of the compound. Results indicated moderate toxicity levels at high doses, necessitating careful dosage regulation in future studies aimed at therapeutic applications.

Mécanisme D'action

The mechanism of action of N-propyl Hexylone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced alertness, energy, and euphoria. The compound’s effects are mediated through its binding to and inhibition of the reuptake of these neurotransmitters, resulting in increased synaptic concentrations .

Comparaison Avec Des Composés Similaires

L'Hexylone de N-propyle (chlorhydrate) est similaire à d'autres cathinones synthétiques telles que la méthylone, l'éthylone et la butylone. il est unique dans sa structure chimique spécifique, qui comprend un groupe propylamino lié au cycle benzodioxole. Cette différence structurelle influence ses propriétés pharmacologiques et sa puissance. Les composés similaires comprennent :

Méthylone : Connu pour ses effets stimulants et empathogènes.

Éthylone : Similaire à la méthylone mais avec une pharmacocinétique légèrement différente.

Butylone : Une autre cathinone synthétique aux propriétés stimulantes.

Activité Biologique

1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride (also known as N-propyl Hexylone), is a synthetic compound with potential biological activities. Its unique structure, characterized by the presence of a benzodioxole ring and a propylamino group, positions it for various applications in pharmacology and medicinal chemistry.

- Molecular Formula : C16H24ClNO3

- Molecular Weight : 313.82 g/mol

- CAS Number : 27912-42-1

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes. The benzodioxole moiety may facilitate binding to specific sites, modulating biological responses. The propylamino group contributes to the compound's lipophilicity, enhancing its membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that compounds with benzodioxole structures exhibit antimicrobial properties. Studies have shown that derivatives of benzodioxole can inhibit the growth of various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of benzodioxole derivatives. For instance, compounds similar to 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone have demonstrated cytotoxic effects against cancer cell lines in vitro. These effects are typically mediated through apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer alkyl chains exhibited enhanced activity. The study concluded that structural modifications could optimize antimicrobial efficacy.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Benzodioxole A | Moderate | Weak |

| Benzodioxole B | Strong | Moderate |

| 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone | Strong | Strong |

Study 2: Anticancer Effects

A recent investigation assessed the cytotoxic effects of 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone on human breast cancer cell lines (MCF-7). The compound was found to induce significant apoptosis at concentrations above 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Pharmacological Applications

The compound has been investigated for its potential use in drug development due to its promising pharmacological profile. Its ability to modulate neurotransmitter systems suggests possible applications in treating neurological disorders.

Toxicological Studies

Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also requires careful evaluation regarding its safety profile. Studies have shown that high doses can lead to cytotoxicity in non-target cells.

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(propylamino)hexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-3-5-6-13(17-9-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13,17H,3-6,9,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNMCAKWVGCHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345651 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27912-42-1 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.